11-(3-METHOXYPHENYL)-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
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Overview
Description
11-(3-METHOXYPHENYL)-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound belonging to the class of benzodiazepines. Benzodiazepines are known for their effects on the central nervous system, often used for their anxiolytic, sedative, and muscle relaxant properties. This particular compound has been studied for its potential antioxidant and anxiolytic effects .
Preparation Methods
The synthesis of 11-(3-METHOXYPHENYL)-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions typically include heating the reactants in a microwave reactor, which significantly reduces the reaction time and increases the yield of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroacetyl group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other benzodiazepine derivatives.
Biology: The compound has shown potential as an antioxidant, scavenging free radicals effectively.
Medicine: It has been evaluated for its anxiolytic effects, showing promise in reducing anxiety in animal models.
Industry: The compound’s stability and reactivity make it useful in the development of new pharmaceuticals and chemical sensors
Mechanism of Action
The anxiolytic effects of 11-(3-METHOXYPHENYL)-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE are primarily mediated through its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to the benzodiazepine site on the GABA_A receptor, it enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and anxiety .
Comparison with Similar Compounds
Similar compounds include other benzodiazepine derivatives such as diazepam, lorazepam, and clonazepam. Compared to these, 11-(3-METHOXYPHENYL)-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has shown unique antioxidant properties and a different binding affinity to the GABA_A receptor, which may result in distinct pharmacological effects .
Properties
Molecular Formula |
C24H23F3N2O3 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C24H23F3N2O3/c1-23(2)12-17-20(19(30)13-23)21(14-7-6-8-15(11-14)32-3)29(22(31)24(25,26)27)18-10-5-4-9-16(18)28-17/h4-11,21,28H,12-13H2,1-3H3 |
InChI Key |
YDTXFOIGDQGKQP-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C(F)(F)F)C4=CC(=CC=C4)OC)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C(F)(F)F)C4=CC(=CC=C4)OC)C(=O)C1)C |
Origin of Product |
United States |
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